![molecular formula C16H16N2O4 B3977287 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide](/img/structure/B3977287.png)
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as nitrophenyl acetamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide acetamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In weeds, it has been shown to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the synthesis of chlorophyll.
Biochemical and Physiological Effects
Nitrophenyl acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In weeds, it has been shown to inhibit chlorophyll synthesis and cause cell death. In water, it has been shown to remove heavy metals through adsorption.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide acetamide in lab experiments is its potential for use in various fields, including medicine, agriculture, and environmental science. Another advantage is its relatively low cost compared to other chemicals with similar applications. However, one limitation is its potential toxicity, which requires caution when handling and disposing of the compound.
Future Directions
There are several future directions for research related to 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide acetamide. In medicine, further studies are needed to determine its efficacy and safety as an anti-cancer agent. In agriculture, further studies are needed to determine its effectiveness as a herbicide and its potential impact on non-target organisms. In environmental science, further studies are needed to optimize its use as a water treatment agent and to determine its potential impact on aquatic ecosystems. Additionally, further studies are needed to investigate the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide acetamide and to develop new derivatives with improved properties.
Scientific Research Applications
Nitrophenyl acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, it has been investigated as a potential water treatment agent due to its ability to remove heavy metals from water.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-8-13(9-12(11)2)22-10-16(19)17-14-5-3-4-6-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBBURSHBJBTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.